

Solubility of N-Fluorobenzenesulfonamide in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: *n*-Fluorobenzenesulfonamide

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N-Fluorobenzenesulfonamide (NFSI) is a widely utilized electrophilic fluorinating agent in organic synthesis. Its efficacy in various chemical transformations is often contingent on its solubility in the reaction medium. This technical guide provides a comprehensive overview of the solubility of NFSI in common organic solvents, outlines a detailed experimental protocol for its determination, and presents a visual workflow for the experimental procedure.

Qualitative Solubility Profile of N-Fluorobenzenesulfonamide (NFSI)

Quantitative solubility data for **N-Fluorobenzenesulfonamide** across a range of temperatures and solvents is not readily available in publicly accessible literature. However, a qualitative understanding of its solubility has been established and is summarized below. This information is crucial for solvent selection in synthetic applications.

Solvent Class	Solvent	Reported Solubility
Aprotic Polar	Acetonitrile	Very Soluble [1]
Tetrahydrofuran (THF)	Very Soluble [1]	
Halogenated	Dichloromethane (DCM)	Very Soluble [1]
Chloroform	Soluble [2]	
Esters	Ethyl Acetate	Soluble [2]
Aromatic	Toluene	Less Soluble [1]
Alcohols	Ethanol	Low Solubility [2]
Methanol	Low Solubility [2]	
Non-polar	Petroleum Ether	Low Solubility [2]
Water	Low Solubility [2]	

Experimental Protocol: Determination of Solubility by Isothermal Gravimetric Method

The following is a detailed methodology for the experimental determination of the solubility of **N-Fluorobenzenesulfonamide** in an organic solvent at a specific temperature. This method is based on the principle of achieving equilibrium between the dissolved and undissolved solute, followed by the gravimetric determination of the solute concentration in a known amount of the saturated solution.

Materials and Equipment:

- **N-Fluorobenzenesulfonamide (NFSI)**
- Selected organic solvent(s)
- Thermostatic water bath or heating/cooling system
- Jacketed glass vessel with a magnetic stirrer

- Calibrated thermometer or temperature probe
- Syringe with a microporous filter (e.g., 0.45 µm PTFE)
- Pre-weighed vials
- Analytical balance (accurate to ± 0.1 mg)
- Vacuum oven

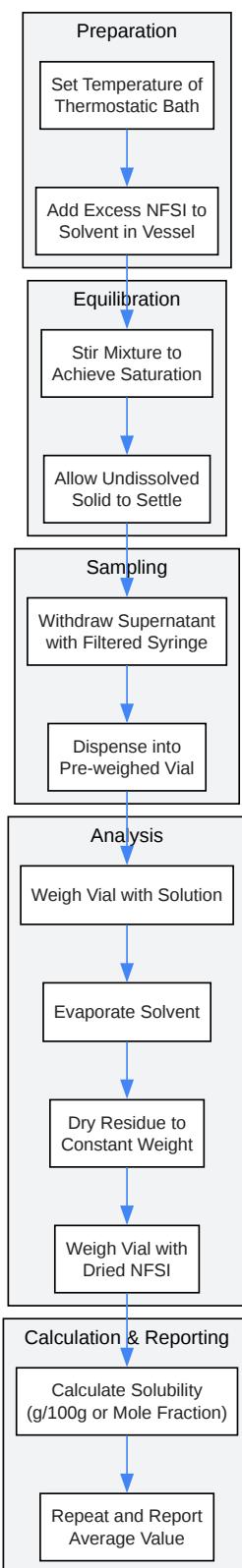
Procedure:

- Temperature Control: Set the thermostatic bath to the desired experimental temperature. Allow the jacketed glass vessel to equilibrate to this temperature.
- Sample Preparation: Add an excess amount of NFSI to a known volume of the selected organic solvent in the jacketed glass vessel. The presence of undissolved solid is essential to ensure that a saturated solution is formed.
- Equilibration: Stir the mixture vigorously using a magnetic stirrer to facilitate the dissolution process. Allow the suspension to equilibrate for a sufficient period (typically several hours) to ensure that the solution is saturated. The time required for equilibration may vary depending on the solvent and temperature and should be determined experimentally by taking measurements at different time points until a constant concentration is observed.
- Sample Withdrawal: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle for approximately 30 minutes. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a microporous filter to prevent any solid particles from being transferred.
- Gravimetric Analysis:
 - Dispense the filtered, saturated solution into a pre-weighed vial.
 - Record the total weight of the vial and the solution.
 - Evaporate the solvent from the vial using a gentle stream of nitrogen or by placing it in a fume hood.

- Place the vial containing the solid residue in a vacuum oven at a suitable temperature to remove any residual solvent until a constant weight is achieved.
- Record the final weight of the vial and the dried NFSI.
- Calculation of Solubility: The solubility can be expressed in various units, such as grams of solute per 100 grams of solvent (g/100g) or mole fraction (x).
 - Mass of the solvent: (Weight of vial + solution) - (Weight of vial + dried NFSI)
 - Mass of the dissolved NFSI: (Weight of vial + dried NFSI) - (Weight of empty vial)
 - Solubility (g/100g solvent): (Mass of dissolved NFSI / Mass of solvent) * 100
 - Mole fraction (x): To calculate the mole fraction, convert the mass of the dissolved NFSI and the mass of the solvent to moles using their respective molecular weights.
 - Moles of NFSI = Mass of dissolved NFSI / Molecular weight of NFSI
 - Moles of solvent = Mass of solvent / Molecular weight of solvent
 - Mole fraction of NFSI = Moles of NFSI / (Moles of NFSI + Moles of solvent)
- Data Reporting: Repeat the experiment at least three times to ensure the reproducibility of the results. Report the average solubility value along with the standard deviation at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the determination of **N-Fluorobenzenesulfonamide** solubility using the isothermal gravimetric method.



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Caption: Workflow for Solubility Determination.

Conclusion

A comprehensive understanding of the solubility of **N-Fluorobenzenesulfonamide** is paramount for its effective use in synthetic chemistry and pharmaceutical development. While quantitative data remains sparse in the public domain, the qualitative profile indicates high solubility in aprotic polar and halogenated solvents and lower solubility in alcoholic and non-polar media. The provided experimental protocol offers a robust framework for researchers to determine precise solubility data in their specific solvent systems of interest, thereby enabling better reaction optimization and process development.

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References

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